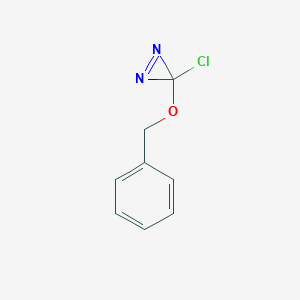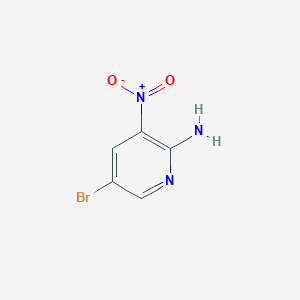
3-(Benzyloxy)-3-chloro-3H-diazirene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)-3-chloro-3H-diazirene is a chemical compound that belongs to the family of diazirenes. Diazirenes are a class of heterocyclic compounds that contain a three-membered ring with two nitrogen atoms and one carbon atom. The unique structure of diazirenes makes them highly reactive and useful in various scientific applications.
Scientific Research Applications
3-(Benzyloxy)-3-chloro-3H-diazirene has found several applications in scientific research. One of the most significant applications is in the field of photochemistry. Diazirenes are known to undergo photochemical reactions when exposed to UV light. 3-(Benzyloxy)-3-chloro-3H-diazirene can be used as a photoinitiator in polymerization reactions. It can also be used to generate highly reactive intermediates for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-3-chloro-3H-diazirene involves the formation of highly reactive intermediates upon exposure to UV light. The reactive intermediates can undergo various reactions, including cycloaddition, rearrangement, and fragmentation. These reactions can be used to generate complex organic molecules or to initiate polymerization reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 3-(Benzyloxy)-3-chloro-3H-diazirene. However, it is known that diazirenes can be toxic and carcinogenic. Therefore, caution should be exercised while handling and using this compound.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 3-(Benzyloxy)-3-chloro-3H-diazirene in lab experiments is its high reactivity. It can be used to generate highly reactive intermediates that can be used for the synthesis of complex organic molecules. However, the compound is highly sensitive to light and moisture, which makes it challenging to handle and store.
Future Directions
There are several future directions for the use of 3-(Benzyloxy)-3-chloro-3H-diazirene in scientific research. One of the most significant directions is in the field of photopolymerization. The compound can be used as a photoinitiator for the synthesis of advanced polymer materials. Additionally, the compound can be used to generate highly reactive intermediates for the synthesis of complex organic molecules. Further research is needed to explore the full potential of this compound in various scientific applications.
Conclusion:
In conclusion, 3-(Benzyloxy)-3-chloro-3H-diazirene is a highly reactive compound that has found several applications in scientific research. The compound can be used as a photoinitiator in polymerization reactions and to generate highly reactive intermediates for the synthesis of complex organic molecules. However, caution should be exercised while handling and using this compound due to its toxicity and carcinogenicity. Further research is needed to explore the full potential of this compound in various scientific applications.
Synthesis Methods
The synthesis of 3-(Benzyloxy)-3-chloro-3H-diazirene involves the reaction of 3-chloro-3H-diazirine with benzyl alcohol. The reaction is carried out under an inert atmosphere and at low temperatures. The yield of the reaction is typically high, and the product can be purified by column chromatography.
properties
IUPAC Name |
3-chloro-3-phenylmethoxydiazirine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c9-8(10-11-8)12-6-7-4-2-1-3-5-7/h1-5H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWUNGHNDGXTFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2(N=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40549605 |
Source


|
| Record name | 3-(Benzyloxy)-3-chloro-3H-diazirene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40549605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-3-chloro-3H-diazirene | |
CAS RN |
113711-60-7 |
Source


|
| Record name | 3-(Benzyloxy)-3-chloro-3H-diazirene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40549605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Thiazolo[5,4-C]pyridine-2-thiol](/img/structure/B172323.png)


